molecular formula C20H21N3O B286952 1-(2-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide

1-(2-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B286952
M. Wt: 319.4 g/mol
InChI Key: DWTNAHMMUGTDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethylphenyl)-5-methyl-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, EMPC.

Mechanism of Action

The exact mechanism of action of EMPC is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell proliferation, survival, and migration. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival.
Biochemical and Physiological Effects:
EMPC has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EMPC in lab experiments is its high potency and specificity for its target molecules. However, one limitation is that it may have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for the study of EMPC. One potential area of research is the development of more potent and selective derivatives of EMPC that could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of EMPC and to identify its molecular targets. Finally, more preclinical studies are needed to evaluate the safety and efficacy of EMPC in animal models before it can be considered for clinical trials.

Synthesis Methods

EMPC can be synthesized through a multi-step process that involves the reaction of 2-ethylphenylhydrazine with 2-methylbenzoyl chloride, followed by the reaction with 4-methyl-1H-pyrazole-3-carboxylic acid. The final product is obtained after purification and characterization.

Scientific Research Applications

EMPC has been studied for its potential applications in various scientific fields, including cancer research, neurobiology, and pharmacology. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, ovarian, and lung cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

1-(2-ethylphenyl)-5-methyl-N-(2-methylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C20H21N3O/c1-4-16-10-6-8-12-19(16)23-15(3)17(13-21-23)20(24)22-18-11-7-5-9-14(18)2/h5-13H,4H2,1-3H3,(H,22,24)

InChI Key

DWTNAHMMUGTDKP-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=CC=CC=C3C)C

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=CC=CC=C3C)C

Origin of Product

United States

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